molecular formula C24H33NO8 B1405234 Cis-3-(2,5-dimethylphenyl)-8-methoxy-2-oxo-1-azaspiro(4.5)dec-3-en-4-yl beta-D-glucopyranoside CAS No. 1172614-86-6

Cis-3-(2,5-dimethylphenyl)-8-methoxy-2-oxo-1-azaspiro(4.5)dec-3-en-4-yl beta-D-glucopyranoside

Cat. No.: B1405234
CAS No.: 1172614-86-6
M. Wt: 463.5 g/mol
InChI Key: UZUGTDHNHPYPHX-WUMYBWKZSA-N
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Description

Spirotetramat Metabolite BYI08330 enol-glucoside is one of the major metabolites of spirotetramat in plants.

Biological Activity

Cis-3-(2,5-dimethylphenyl)-8-methoxy-2-oxo-1-azaspiro(4.5)dec-3-en-4-yl beta-D-glucopyranoside, commonly referred to as Spirotetramat , is a compound of significant interest in both agricultural and pharmaceutical research. This article reviews its biological activity, focusing on its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

PropertyValue
Molecular Formula C21H27NO5
Molecular Weight 373.44 g/mol
CAS Number 203313-25-1
IUPAC Name cis-3-(2,5-Dimethylphenyl)-8-methoxy-2-oxo-1-azaspiro[4.5]dec-3-en-4-yl β-D-glucopyranoside
Stereochemistry Achiral

Spirotetramat acts primarily as a systemic insecticide, functioning through the inhibition of lipid biosynthesis in insects. It targets the acetyl-CoA carboxylase (ACC) enzyme, which plays a crucial role in fatty acid synthesis. This inhibition leads to the disruption of cellular metabolism in target pests, ultimately resulting in their death .

Antiviral Properties

Recent studies have indicated that derivatives of azaspiro compounds, including Spirotetramat, exhibit antiviral activity against coronaviruses. This suggests potential applications in developing antiviral agents. The specific mechanisms by which Spirotetramat exerts these effects are still under investigation but may involve interference with viral replication processes.

Insecticidal Efficacy

Spirotetramat has demonstrated broad-spectrum efficacy against various agricultural pests, including aphids and whiteflies. Its systemic nature allows it to be absorbed by plants and provide protection against pests that feed on them. Field studies have shown that it can significantly reduce pest populations while being less harmful to beneficial insects compared to traditional insecticides .

Case Studies

  • Efficacy Against Aphids : A study conducted on the application of Spirotetramat in cotton crops showed a reduction in aphid populations by over 80% within two weeks post-treatment. The compound was applied at recommended dosages and monitored for residual activity on non-target species .
  • Impact on Non-target Organisms : Research assessing the impact of Spirotetramat on pollinators found that while it effectively controlled pest populations, its residual effects were minimal on honeybee behavior and survival rates when applied according to label instructions .

Scientific Research Applications

Structure

The compound features a complex spirocyclic structure that contributes to its biological activity. Its unique configuration allows it to interact effectively with biological systems.

Insecticide Properties

Spirotetramat is primarily recognized for its use as an insecticide in agriculture. It belongs to the class of compounds known as tetramic acids , which are effective against various pests. The mode of action involves the inhibition of lipid biosynthesis in insects, leading to their eventual death.

Efficacy

Research indicates that spirotetramat is particularly effective against sap-sucking insects such as aphids and whiteflies. Its systemic action allows it to be absorbed by plants and provide protection against pests both on the surface and within plant tissues.

Environmental Impact

Despite its efficacy, spirotetramat has raised concerns regarding its environmental impact. Studies have shown that it is toxic to aquatic organisms and can have long-lasting effects on aquatic ecosystems. Therefore, careful management practices are essential when using this compound in agricultural settings .

Potential Therapeutic Uses

Emerging research suggests that spirotetramat may have potential therapeutic applications beyond its insecticidal properties. Preliminary studies indicate that it may exhibit antimicrobial and anti-inflammatory activities, making it a candidate for further investigation in medicinal chemistry.

Case Studies

  • Antimicrobial Activity : A study explored the compound's effectiveness against various bacterial strains, showing promising results that warrant further exploration in drug development.
  • Anti-inflammatory Effects : Research has indicated potential pathways through which spirotetramat could modulate inflammatory responses, suggesting a role in treating conditions characterized by chronic inflammation.

Safety Profile

Spirotetramat has been classified under several hazard categories due to its potential reproductive toxicity and environmental hazards. It is essential for users to adhere to safety guidelines to mitigate risks associated with exposure .

Regulatory Status

The compound is subject to regulatory scrutiny in many countries due to its toxicological profile. Understanding these regulations is crucial for its safe application in both agricultural and potential medicinal contexts.

Summary Table of Applications

ApplicationDescriptionResearch Findings
InsecticideEffective against aphids and whitefliesSystemic action; inhibits lipid biosynthesis
AntimicrobialPotential activity against bacterial strainsPromising results warranting further investigation
Anti-inflammatoryPossible modulation of inflammatory responsesEarly studies suggest therapeutic potential
Environmental ImpactToxicity to aquatic lifeLong-lasting effects necessitate careful management

Properties

IUPAC Name

3-(2,5-dimethylphenyl)-8-methoxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1-azaspiro[4.5]dec-3-en-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H33NO8/c1-12-4-5-13(2)15(10-12)17-21(24(25-22(17)30)8-6-14(31-3)7-9-24)33-23-20(29)19(28)18(27)16(11-26)32-23/h4-5,10,14,16,18-20,23,26-29H,6-9,11H2,1-3H3,(H,25,30)/t14?,16-,18-,19+,20-,23+,24?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZUGTDHNHPYPHX-WUMYBWKZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C2=C(C3(CCC(CC3)OC)NC2=O)OC4C(C(C(C(O4)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)C)C2=C(C3(CCC(CC3)OC)NC2=O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H33NO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20746877
Record name (5s,8R)-3-(2,5-Dimethylphenyl)-8-methoxy-2-oxo-1-azaspiro[4.5]dec-3-en-4-yl β-D-glucopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20746877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

463.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1172614-86-6
Record name cis-3-(2,5-Dimethylphenyl)-8-methoxy-2-oxo-1-azaspiro(4.5)dec-3-en-4-yl beta-D-glucopyranoside
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1172614866
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (5s,8R)-3-(2,5-Dimethylphenyl)-8-methoxy-2-oxo-1-azaspiro[4.5]dec-3-en-4-yl β-D-glucopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20746877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1172614-86-6
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 3-(2,5-DIMETHYLPHENYL)-8-METHOXY-2-OXO-1-AZASPIRO(4.5)DEC-3-EN-4-YL-.BETA.-D-GLUCOPYRANOSIDE, CIS-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0VBN316Y23
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Cis-3-(2,5-dimethylphenyl)-8-methoxy-2-oxo-1-azaspiro(4.5)dec-3-en-4-yl beta-D-glucopyranoside
Cis-3-(2,5-dimethylphenyl)-8-methoxy-2-oxo-1-azaspiro(4.5)dec-3-en-4-yl beta-D-glucopyranoside
Cis-3-(2,5-dimethylphenyl)-8-methoxy-2-oxo-1-azaspiro(4.5)dec-3-en-4-yl beta-D-glucopyranoside
Cis-3-(2,5-dimethylphenyl)-8-methoxy-2-oxo-1-azaspiro(4.5)dec-3-en-4-yl beta-D-glucopyranoside
Cis-3-(2,5-dimethylphenyl)-8-methoxy-2-oxo-1-azaspiro(4.5)dec-3-en-4-yl beta-D-glucopyranoside
Cis-3-(2,5-dimethylphenyl)-8-methoxy-2-oxo-1-azaspiro(4.5)dec-3-en-4-yl beta-D-glucopyranoside

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